molecular formula C13H18N2O4S B11116681 Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate CAS No. 350989-80-9

Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate

Cat. No.: B11116681
CAS No.: 350989-80-9
M. Wt: 298.36 g/mol
InChI Key: LMOYZUXWMJFXIG-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and a pentanoylamino substituent on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with appropriate amines and carboxylic acid derivatives under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate has a complex structure characterized by a thiophene ring, which is known for its diverse biological activities. The compound's molecular formula is C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S, and it possesses functional groups that enhance its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Study:
A study assessing the compound's efficacy against human tumor cells showed a mean GI50 (growth inhibition at 50% concentration) value of approximately 15.72 µM, indicating its potent activity against tested cancer types .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of specific bacterial strains, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Drug Development

Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its ability to target multiple pathways involved in cancer progression positions it as a valuable candidate for combination therapies.

Further Research Directions

Future research should focus on:

  • Mechanistic Studies: Understanding the precise mechanisms through which the compound exerts its anticancer and antimicrobial effects.
  • In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate hydrochloride: Known for its use as a dental anesthetic.

    Alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates: Utilized in organic synthesis and medicinal chemistry.

Uniqueness: Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate stands out due to its specific substituents and the resulting unique chemical and biological properties

Properties

CAS No.

350989-80-9

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C13H18N2O4S/c1-4-5-6-8(16)15-12-9(13(18)19-3)7(2)10(20-12)11(14)17/h4-6H2,1-3H3,(H2,14,17)(H,15,16)

InChI Key

LMOYZUXWMJFXIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(S1)C(=O)N)C)C(=O)OC

Origin of Product

United States

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